molecular formula C16H16N2O4S B2393647 4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921836-74-0

4-methoxy-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2393647
CAS RN: 921836-74-0
M. Wt: 332.37
InChI Key: PFUBACOTCPESNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of IR, MS, 1H NMR and 13C NMR for structure identification . A reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions has been reported .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that result in their biological activities

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level. These could potentially include effects on cell proliferation, viral replication, oxidative stress, microbial growth, and enzyme activity.

properties

IUPAC Name

4-methoxy-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10-7-13(22-2)4-6-15(10)23(20,21)18-12-3-5-14-11(8-12)9-16(19)17-14/h3-8,18H,9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUBACOTCPESNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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